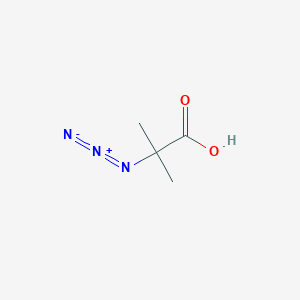

2-Azido-2-methylpropanoic acid

Description

Contextualization of Alpha-Azido Carboxylic Acids in Synthetic Chemistry

Alpha-azido carboxylic acids are a class of organic compounds characterized by the presence of an azide (B81097) group (-N₃) on the carbon atom alpha to a carboxylic acid functionality. This structural motif imparts a rich and versatile reactivity to these molecules. The azide group can serve as a masked amine, providing a stable and less bulky alternative to traditional amine protecting groups in peptide synthesis. iris-biotech.dersc.org This is particularly advantageous in the synthesis of complex peptides, where it can help to overcome challenges associated with sterically hindered couplings and reduce the formation of undesirable side products like diketopiperazines. iris-biotech.de

The azide moiety is stable under a variety of reaction conditions, including those used for Fmoc deprotection in solid-phase peptide synthesis (SPPS). iris-biotech.de Furthermore, the azide can be readily and mildly reduced to the corresponding amine using reagents like phosphines or dithiothreitol (B142953) (DTT). iris-biotech.de Beyond their role as amine precursors, the azide group's ability to participate in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has dramatically expanded the utility of alpha-azido carboxylic acids. nih.govscispace.comacs.org This powerful and highly regioselective reaction allows for the efficient formation of stable triazole linkages, a cornerstone of modern bioconjugation and materials science. nih.govresearchgate.net

Significance of 2-Azido-2-methylpropanoic Acid as a Versatile Building Block

This compound stands out within the family of alpha-azido carboxylic acids due to its unique structural features and consequent reactivity. The presence of two methyl groups on the alpha-carbon provides steric bulk that can influence the conformation of molecules into which it is incorporated.

Its utility as a building block is multifaceted:

In Peptide Synthesis: It serves as a precursor to α-methylated amino acids, which are known to induce conformational constraints in peptides, a valuable tool in drug design. The azide group facilitates its incorporation into peptide chains using standard synthesis protocols. iris-biotech.dethieme-connect.com

In "Click Chemistry": As a readily available azido-containing molecule, it is a key component in CuAAC reactions. Its structure has been used to understand the steric and electronic effects that govern the regioselectivity of these cycloadditions. nih.gov The X-ray crystal structure of this compound has provided valuable structural information on the 1,3-dipoles that participate in these reactions. nih.govscispace.comscispace.comscispace.comscispace.com

In Polymer Chemistry: The carboxylic acid functionality can be modified to create initiators for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.comchemijournal.com This allows for the synthesis of well-defined polymers with an azide group at one end, which can then be used for post-polymerization modification via click chemistry to create functional materials. rsc.org

The combination of a reactive azide group, a carboxylic acid handle for further derivatization, and the influence of the gem-dimethyl groups makes this compound a highly valuable and versatile tool in the synthetic chemist's arsenal.

Historical Development and Evolution of Research Trajectories

The exploration of alpha-azido carboxylic acids in synthesis has a history spanning several decades. Early research focused on their preparation and their role as precursors to amino acids. A significant milestone in the application of these compounds was their introduction into solid-phase peptide synthesis (SPPS). In 1997, Meldal and colleagues reported the use of α-azido acids in SPPS, highlighting their advantages in synthesizing complex peptides. iris-biotech.de

The trajectory of research on this compound, in particular, was significantly influenced by the advent of "click chemistry" in the early 2000s. The seminal work by the groups of Meldal and Sharpless on the copper(I)-catalyzed azide-alkyne cycloaddition provided a highly efficient and regioselective method for forming triazoles. nih.govscispace.com A 2002 paper from Meldal's group, which detailed the use of this reaction on a solid phase, notably included the solved X-ray structure of this compound. nih.govacs.org This publication was pivotal as it not only demonstrated the utility of the click reaction in a peptide context but also provided fundamental structural insights into a key reactant.

Following this, the research on this compound and related compounds expanded into materials science. The ability to incorporate the azido (B1232118) functionality into polymers via ATRP initiators derived from this compound opened up new avenues for creating functionalized polymers and surfaces. rsc.org The convergence of controlled polymerization techniques and click chemistry has allowed for the design of complex macromolecular architectures with a high degree of precision.

Compound Data

| Property | Value |

| Compound Name | This compound |

| CAS Number | 2654-97-9 |

| Molecular Formula | C₄H₇N₃O₂ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-azido-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c1-4(2,3(8)9)6-7-5/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETFKLCZGCAEGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10511814 | |

| Record name | 2-Azido-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2654-97-9 | |

| Record name | 2-Azido-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (alpha)-Azidoisobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Azido 2 Methylpropanoic Acid and Its Derivatives

Nucleophilic Azidation Strategies

Nucleophilic azidation involves the introduction of the azide (B81097) moiety (N₃⁻) as a nucleophile to displace a suitable leaving group or to open a strained ring system. This class of reactions is fundamental to the formation of organic azides.

Halogen Displacement Approaches

One of the most direct and classical methods for synthesizing α-azido acids is through the nucleophilic substitution of an α-halo acid derivative. thieme-connect.commdpi.com This Sₙ2 reaction typically involves reacting a compound like 2-bromo-2-methylpropanoic acid with an azide salt, such as sodium azide (NaN₃). The success of this approach hinges on the optimization of reaction parameters and, for chiral derivatives, the control of stereochemistry.

The efficiency of the nucleophilic displacement of a halide by the azide ion is profoundly influenced by the choice of solvent. Polar aprotic solvents are generally preferred as they effectively solvate the cation of the azide salt while leaving the azide anion relatively "naked" and highly nucleophilic. msu.edumasterorganicchemistry.com Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly employed for this purpose. msu.eduresearchgate.net The increased nucleophilicity of the azide anion in these solvents facilitates the displacement of the halide, leading to higher reaction rates and yields compared to polar protic solvents like methanol (B129727) or ethanol, where hydrogen bonding can stabilize and deactivate the nucleophile. msu.eduresearchgate.net

Microwave-assisted synthesis has also been shown to be an effective technique for promoting the nucleophilic substitution of alkyl halides with sodium azide in aqueous media, offering a rapid and efficient route. organic-chemistry.org

Table 1: Effect of Solvent on Nucleophilic Azidation This table illustrates the general principles of solvent effects on Sₙ2 azidation reactions.

| Solvent Type | Example Solvents | Effect on Azide Nucleophilicity | Typical Reaction Outcome |

|---|---|---|---|

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favored, faster reaction rates |

| Polar Protic | Water, Methanol, Ethanol | Low (due to H-bonding) | Slower reaction rates |

While 2-azido-2-methylpropanoic acid itself is achiral, the synthesis of its chiral derivatives via halogen displacement is of significant interest. The Sₙ2 reaction is inherently stereospecific, proceeding with a complete inversion of configuration at the stereocenter. msu.edunottingham.ac.uk Therefore, starting with an enantiomerically pure α-bromo or other α-halo acid derivative allows for the synthesis of the corresponding α-azido acid with the opposite stereochemistry in high optical purity. nottingham.ac.uk

This principle is widely applied in the synthesis of non-proteinogenic amino acids. thieme-connect.com For instance, the reaction of an (S)-α-halo ester with sodium azide will yield the (R)-α-azido ester. msu.edu The stereoselective synthesis of complex α-azido esters has been successfully achieved using methods like the Matteson homologation of chiral boronic esters followed by reaction with sodium azide, which proceeds with high diastereoselectivity. uni-saarland.de

Ring-Opening Reactions with Azide Nucleophiles

An alternative nucleophilic strategy involves the ring-opening of strained heterocycles, such as epoxides or aziridines, with an azide-containing nucleophile. clockss.orgrsc.org This method provides access to α-azido-β-hydroxy or α-azido-β-amino acids, respectively, which can be valuable derivatives.

The ring-opening of N-activated aziridine-2-carboxylates with an azide source is a common strategy for producing derivatives of α-amino acids. clockss.org The regioselectivity of the nucleophilic attack is a key consideration. For non-activated aziridines, the azide nucleophile, often delivered as azidotrimethylsilane (B126382) (TMSN₃), typically attacks the less sterically hindered carbon atom. bioorg.org Lewis acid catalysis can be employed to activate the ring towards opening. mdpi.com Similarly, the regioselective opening of 2,3-epoxy acids or esters using reagents like NaN₃/Ti(OiPr)₄ can yield β-azido-α-hydroxy acids. thieme-connect.com

Table 2: Examples of Azide Ring-Opening Reactions

| Strained Ring Precursor | Azide Reagent | Product Type | Reference |

|---|---|---|---|

| Aziridine-2-carboxylate | TMSN₃ | α-Azido-β-amino acid derivative | thieme-connect.combioorg.org |

| 2,3-Epoxy acid | NaN₃/Ti(OiPr)₄ | β-Azido-α-hydroxy acid | thieme-connect.com |

Diazo Transfer Techniques

Diazo transfer reactions represent a powerful and widely used method for converting primary amines into azides. organic-chemistry.org For the synthesis of this compound, this involves the corresponding amino acid, 2-amino-2-methylpropanoic acid, as the starting material. The reaction proceeds with retention of stereochemistry, making it highly valuable for the synthesis of chiral α-azido acids from natural or synthetic amino acids. chimia.ch

Reagent-Based Azidation (e.g., Triflyl azide, Imidazole-1-sulfonyl azide, ADMP)

Several reagents have been developed for efficient diazo transfer. The choice of reagent often involves a balance between reactivity and safety.

Triflyl azide (TfN₃): Trifluoromethanesulfonyl azide is a highly reactive and efficient diazo transfer reagent. chimia.chresearchgate.net It readily converts primary amines to azides under mild conditions. researchgate.net However, its high reactivity is associated with significant explosion hazards, necessitating careful handling and often in-situ generation, for instance in flow chemistry systems to enhance safety. researchgate.netnih.gov

Imidazole-1-sulfonyl azide (ISA): Developed as a safer alternative to triflyl azide, imidazole-1-sulfonyl azide is often used as its hydrochloride or hydrogen sulfate (B86663) salt. metu.edu.trwikipedia.orgscispace.com These salts are crystalline, shelf-stable solids that are much less hazardous than triflyl azide. organic-chemistry.org The reaction typically requires a metal catalyst, such as copper(II) sulfate, and a base. metu.edu.trwikipedia.orgnih.gov This reagent has proven effective for the conversion of amino acids to α-azido acids on both solution and solid phase. nih.gov

2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP): This reagent is another alternative for performing diazo transfer to alcohols and amines under mild conditions. organic-chemistry.org A key advantage is that the byproducts are highly soluble in water, simplifying the isolation of the desired organic azide product. organic-chemistry.orgnih.gov

Table 3: Comparison of Common Diazo Transfer Reagents

| Reagent | Abbreviation | Common Form | Key Characteristics |

|---|---|---|---|

| Trifluoromethanesulfonyl azide | TfN₃ | Liquid (often generated in situ) | Highly reactive and efficient; potentially explosive. chimia.chresearchgate.net |

| Imidazole-1-sulfonyl azide | ISA | Hydrochloride or hydrogen sulfate salt | Crystalline, shelf-stable, safer alternative; often requires a metal catalyst. organic-chemistry.orgmetu.edu.tr |

Scope and Limitations in Amino Acid Functionalization

This compound and its derivatives are valuable reagents for the functionalization of amino acids, introducing the azido (B1232118) moiety which can then be used in a variety of subsequent chemical transformations, most notably in "click chemistry" reactions. rsc.orgresearchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, allowing for the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles. nih.govscispace.comscispace.com This methodology has been successfully employed in solid-phase peptide synthesis, demonstrating its compatibility with complex biological molecules. nih.govresearchgate.net

The scope of this functionalization is broad, with primary, secondary, and tertiary alkyl azides, as well as aryl azides, participating effectively in the CuAAC reaction. nih.gov This allows for the creation of a diverse library of modified amino acids and peptides. For instance, novel Fmoc-protected amino azides, derived from Fmoc-amino alcohols via the Mitsunobu reaction, have been successfully utilized. nih.govscispace.com Furthermore, the Ugi-tetrazole reaction provides another avenue for amino acid modification, where a variety of natural and unnatural α-amino acids, β-amino acids, and γ/ω-amino acids can be reacted with aldehydes, isocyanides, and sodium azide to produce amino acid-tetrazole conjugates. nih.gov

However, there are limitations to consider. The steric hindrance of the 2-methyl group in this compound can influence reaction kinetics and yields, particularly with sterically demanding amino acid substrates. In the context of the Ugi-tetrazole reaction, while a wide range of substrates are tolerated, the yields can vary significantly (27–74%) depending on the specific combination of reactants. nih.gov A control experiment has shown that in the presence of both an amine (from the amino acid) and an external azide source, the Ugi-tetrazole product is the major product, with only trace amounts of the standard Ugi product being formed. nih.gov This indicates a strong preference for the azide-mediated pathway but also highlights the potential for side reactions.

Table 1: Scope of Amino Acid Functionalization Reactions

| Reaction Type | Substrate Scope | Key Features | Limitations |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Primary, secondary, and tertiary alkyl azides; aryl azides; azido sugars. nih.gov | High efficiency (>95% conversion in many cases), regiospecific, compatible with solid-phase peptide synthesis. nih.govresearchgate.net | Steric hindrance can affect reaction rates. |

| Ugi-Tetrazole Reaction | Natural and unnatural α-, β-, γ-, and ω-amino acids. nih.gov | Multicomponent reaction allowing for rapid library synthesis. | Yields can be variable (27-74%); potential for side products. nih.gov |

Hydrolysis of Nitrile Precursors

A common and effective method for the synthesis of this compound involves the hydrolysis of its corresponding nitrile precursor, 2-azido-2-methylpropionitrile. This transformation can be achieved under either acidic or basic conditions. While specific detailed research findings on the hydrolysis of this particular nitrile were not prevalent in the initial search, the general principles of nitrile hydrolysis are well-established in organic chemistry.

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid such as hydrochloric acid or sulfuric acid in an aqueous solution. The reaction proceeds through a protonated nitrile intermediate, which is then attacked by water. Conversely, base-catalyzed hydrolysis is often carried out by heating the nitrile with a strong base like sodium hydroxide (B78521). This process involves the nucleophilic attack of a hydroxide ion on the nitrile carbon.

Enantioselective Synthesis of Chiral Analogs

The development of enantioselective methods for the synthesis of chiral α-azido carboxylic acid derivatives is a significant area of research, as these compounds are valuable building blocks for chiral amines and nitrogen-containing heterocycles. sioc-journal.cnrsc.org A notable strategy involves the phase-transfer-catalyzed α-alkylation of α-bromomalonates, followed by an SN2 substitution with sodium azide. nih.gov This approach has been successfully used to synthesize chiral α-azido-α-alkylmalonates with high enantiomeric excess (up to 97% ee). nih.gov

Another powerful technique is the use of chiral auxiliaries. For instance, Ni(II) complexes of Schiff bases derived from amino acids and a chiral auxiliary can be used to direct the stereoselective synthesis of non-proteinogenic α-amino acids. researchgate.net This methodology has been applied to the synthesis of (S)-2-amino-3-(1-benzyl-1H-1,2,3-triazol-5-yl)-2-methylpropanoic acids with excellent optical purity. researchgate.net

Furthermore, catalytic asymmetric methods are continuously being developed. sioc-journal.cnrsc.org These often involve the use of chiral catalysts to control the stereochemistry of the azide introduction or subsequent transformations. For example, additive-controlled stereodivergent iodocyclization has been used to synthesize both α- and β-nucleoside analogs, where an azide group can be subsequently introduced. nih.gov

Table 2: Enantioselective Synthesis Strategies for Chiral Azido Compounds

| Method | Key Features | Achieved Enantioselectivity (ee) | Reference |

| Phase-Transfer Catalyzed Alkylation and Azidation | Enantioselective α-alkylation of α-bromomalonates followed by SN2 substitution with NaN3. | Up to 97% | nih.gov |

| Chiral Auxiliary (Ni(II) complex) | Stereoselective synthesis of non-proteinogenic α-amino acids. | Excellent optical purity | researchgate.net |

| Additive-Controlled Iodocyclization | Stereodivergent synthesis of nucleoside analogs with subsequent azide introduction. | High stereoselectivity | nih.gov |

Development of Sustainable and Scalable Preparative Protocols

The development of sustainable and scalable synthetic routes to this compound and its derivatives is crucial for their practical application in industry and large-scale research. While specific literature detailing a fully optimized, large-scale synthesis of this compound was not found, general principles of green and scalable chemistry can be applied.

One area of focus is the use of flow chemistry. Flow reactors offer advantages in terms of safety, efficiency, and scalability, particularly for reactions involving potentially hazardous reagents like azides. scispace.com A flow strategy for the synthesis of N-H 1,2,3-triazoles has been reported, highlighting the potential of this technology for related azide-containing compounds. scispace.com

Another key aspect is the development of efficient and recyclable catalytic systems. For example, polymer-supported copper catalysts have been shown to be effective for the Huisgen cycloaddition, allowing for easy separation and reuse of the catalyst. researchgate.net

Furthermore, research into the scalable synthesis of related compounds provides valuable insights. For instance, a convenient and scalable synthesis of L-2,4-di-N-acetyl-l-altrose from L-fucose has been developed, overcoming bottlenecks in previous methods and allowing for gram-scale preparation of key intermediates. nih.gov This work demonstrates the importance of optimizing reaction conditions and purification procedures for scalability. The synthesis of monodisperse carbon nanospheres also highlights methods for achieving mass production of materials, which could be adapted for the synthesis of organic molecules. rsc.org

Future research in this area will likely focus on combining these principles to develop a truly sustainable and scalable process for the production of this compound. This would involve minimizing waste, using less hazardous reagents, and designing processes that are easily adaptable to industrial-scale production.

Reactivity Profiles and Mechanistic Investigations of 2 Azido 2 Methylpropanoic Acid

Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for forming 1,2,3-triazoles from azides and alkynes. wikipedia.org While the thermal reaction is possible, the discovery of copper(I) catalysis has significantly enhanced its utility, providing high yields and regioselectivity under mild conditions. acs.orgscispace.com This has made the CuAAC a staple in fields ranging from drug discovery to materials science. scispace.comresearchgate.net The reaction's success is attributed to its high thermodynamic driving force and the low polarity of the transition state in the uncatalyzed version, which is overcome by the catalyst. scispace.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regiospecific reaction that exclusively produces 1,4-disubstituted 1,2,3-triazoles. researchgate.netdg.dkacs.org This reaction is a key example of "click chemistry" and is compatible with a wide range of functional groups and reaction conditions, including solid-phase synthesis. researchgate.netacs.orgresearchgate.net The catalyst, typically a copper(I) salt, dramatically accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org The mechanism is understood to proceed through a stepwise process involving a copper-acetylide intermediate, which then reacts with the azide (B81097). acs.orgwiley-vch.de

The X-ray crystal structure of 2-azido-2-methylpropanoic acid has been determined, providing valuable insight into the steric environment of the azide functional group. scispace.comscispace.comdg.dk This structural information helps to explain the reactivity and selectivity observed in its cycloaddition reactions. scispace.comscispace.comdg.dk

Reaction Kinetics and Ligand Acceleration

The kinetics of the CuAAC reaction can be complex, influenced by factors such as reactant concentrations, the presence of ions like chloride, and the use of accelerating ligands. nih.gov The reaction rate is significantly enhanced by the copper(I) catalyst, with rate accelerations of up to 10⁸ compared to the uncatalyzed reaction. organic-chemistry.org

The addition of specific ligands can further accelerate the CuAAC reaction. nih.gov These ligands stabilize the copper(I) oxidation state and can facilitate the catalytic cycle. nih.govresearchgate.net However, the effect of a ligand can be nuanced; some ligands that are highly effective at low concentrations can become inhibitory when used in excess relative to the copper catalyst. nih.gov The choice of ligand and its concentration must be optimized for the specific substrates and reaction conditions. nih.govacs.org For instance, certain tris(heterocyclemethyl)amine ligands have been shown to be effective accelerators. nih.gov The mechanism of ligand acceleration is thought to involve the formation of more active catalyst species, potentially involving multinuclear copper complexes. nih.govacs.org

Key factors influencing the kinetics include:

Ligand Structure: Tris(heterocyclemethyl)amines with mixed triazolyl, benzimidazolyl, and pyridyl components have been studied, revealing two classes of ligands: those that are highly active in coordinating solvents but inhibitory in excess, and those that are effective in water and not inhibitory in excess. nih.govresearchgate.net

Catalyst Loading: At low catalyst loadings (below 3 mol%), the reaction rate can show a first-order dependence on the catalyst concentration. rsc.org Above this threshold, the rate may become less dependent on the catalyst concentration. rsc.org

Monomer/Substrate Physicochemical Nature: In polymerization reactions, the structure of the azide and alkyne monomers plays a crucial role. For example, replacing rigid carbamate (B1207046) structures with more flexible ether moieties can increase conversion rates, indicating that chain mobility and diffusion are key factors. rsc.org

| Factor | Observation | Reference |

| Ligand Type | Tris(heterocyclemethyl)amines can significantly accelerate the reaction, but some can be inhibitory in excess. | nih.gov |

| Catalyst Concentration | Reaction rate can be first-order below 3 mol% catalyst loading. | rsc.org |

| Substrate Structure | More flexible monomer backbones can lead to higher conversions in polymerization. | rsc.org |

Regioselectivity in 1,2,3-Triazole Formation (e.g., 1,4- vs. 1,5-Substitution)

A hallmark of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is its high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. researchgate.netdg.dkacs.org This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which often produces a mixture of both 1,4- and 1,5-regioisomers. wikipedia.orgorganic-chemistry.orgdg.dk For example, the thermal reaction of a phenylalanine-derived azide with an alkyne on a solid support yielded a 2:1 mixture of the 1,4- and 1,5-isomers, while the copper(I)-catalyzed version gave only the 1,4-isomer. dg.dk

The regioselectivity of the CuAAC is a direct consequence of its reaction mechanism. nih.gov Density functional theory (DFT) calculations suggest that the uncatalyzed reaction proceeds through a concerted mechanism where the energy barriers for the formation of both regioisomers are very similar, explaining the lack of selectivity. nih.gov In contrast, the copper-catalyzed mechanism proceeds through a stepwise pathway involving a copper acetylide intermediate. acs.orgnih.gov The azide then adds to this intermediate in a way that leads specifically to the 1,4-substituted product. nih.gov

Interestingly, the uncatalyzed thermal reaction of this compound, a tertiary alkyl azide, with a resin-bound alkyne also afforded only the 1,4-substituted triazole. dg.dk This high regioselectivity in the absence of a catalyst is attributed to steric effects. dg.dk The X-ray crystal structure of this compound reveals that the two methyl groups and the carboxyl group effectively shield one face of the azido (B1232118) group, sterically hindering the approach that would lead to the 1,5-substituted product. dg.dk

In contrast to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) generally yields the 1,5-disubstituted 1,2,3-triazole. wikipedia.org This complementary regioselectivity makes it a valuable tool for accessing the alternative triazole isomer. wikipedia.org

| Reaction Type | Predominant Regioisomer | Mechanistic Rationale | Reference |

| Thermal Cycloaddition | Mixture of 1,4- and 1,5-isomers | Similar activation energies for both pathways. | organic-chemistry.orgdg.dknih.gov |

| Cu(I)-Catalyzed (CuAAC) | 1,4-disubstituted | Stepwise mechanism involving a copper acetylide intermediate. | dg.dknih.gov |

| Ru-Catalyzed (RuAAC) | 1,5-disubstituted | Mechanism involves a ruthenacycle intermediate. | wikipedia.org |

| Thermal Cycloaddition of this compound | 1,4-disubstituted | Steric hindrance from the gem-dimethyl and carboxyl groups. | dg.dk |

Influence of Substrate Structure on Reactivity

The structure of both the azide and the alkyne substrates significantly influences the reactivity in the CuAAC reaction.

For the azide, steric hindrance around the azido group is a critical factor. researchgate.net The reactivity of alkyl azides is dependent on both the electronic properties of the substituents and the degree of steric congestion. researchgate.net Azides with electron-withdrawing groups and less steric bulk tend to react faster. researchgate.net The X-ray crystal structure of this compound shows that the two methyl groups and the carboxyl group create a sterically hindered environment around the azide. dg.dk This steric bulk can influence its reactivity and, as noted previously, directs the regioselectivity of its thermal cycloaddition. dg.dk

For the alkyne, several structural features can enhance reactivity:

Acidity of the Terminal Proton: Alkynes with a more acidic terminal C-H bond generally exhibit higher reactivity. mdpi.com This is because the deprotonation of the alkyne to form the copper acetylide is a key step in the catalytic cycle. acs.orgmdpi.com

Chelating Groups: Alkynes containing a nearby group capable of coordinating with the copper catalyst can accelerate the reaction. mdpi.com This is a form of substrate-assisted catalysis.

Electronic Effects: Electron-deficient alkynes, those with neighboring electron-withdrawing groups, can undergo cycloaddition with azides even without a catalyst at room temperature in water. researchgate.netresearchgate.net

| Substrate | Structural Feature | Effect on Reactivity | Reference |

| Azide | Steric hindrance (e.g., tertiary alkyl azides) | Can decrease reaction rate and influence regioselectivity. | dg.dkresearchgate.net |

| Azide | Electron-withdrawing substituents | Increases reaction rate. | researchgate.net |

| Alkyne | Acidic terminal proton | Increases reaction rate. | mdpi.com |

| Alkyne | Neighboring electron-withdrawing groups | Can enable catalyst-free cycloaddition. | researchgate.netresearchgate.net |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a variation of the Huisgen cycloaddition that does not require a metal catalyst. magtech.com.cnresearchgate.net The driving force for this reaction is the high ring strain of a cyclic alkyne, such as a cyclooctyne (B158145) derivative. magtech.com.cnnih.gov This strain is released upon cycloaddition with an azide, making the reaction proceed rapidly at room temperature under physiological conditions. researchgate.netrsc.org

This catalyst-free nature makes SPAAC particularly valuable for applications in living systems where the toxicity of copper catalysts is a concern. researchgate.net The reactivity of the cycloalkyne is key to the success of SPAAC. magtech.com.cn Highly strained cyclooctynes, like bicyclo[6.1.0]non-4-yne (BCN) and azadibenzocyclooctyne (ADIBO), react readily with azides, while less strained cyclooctynes may not react at all. nih.gov The second-order rate constant for the reaction of an azido complex with ADIBO was found to be comparable to that with benzyl (B1604629) azide, demonstrating the transferability of the SPAAC concept from organic azides to metal-coordinated azido ligands. nih.gov

Secondary interactions can also enhance the rate and regioselectivity of SPAAC. For instance, the reaction between cyclooct-2-yn-1-ol and 2-(azidophenyl)boronic acid proceeded with complete regioselectivity, a result attributed to a secondary interaction involving the formation of a boronate ion. rsc.org

Thermal Cycloaddition Reactions and Steric Effects

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.orgorganic-chemistry.orgdg.dk The lack of regioselectivity stems from the similar activation energies for the two possible reaction pathways. nih.gov

However, steric effects can play a dominant role in directing the regioselectivity, even in the absence of a catalyst. A notable example is the thermal reaction of this compound with a resin-bound alkyne. dg.dk In this case, only the 1,4-substituted triazole was formed. dg.dk This high degree of regioselectivity is attributed to the steric hindrance imposed by the gem-dimethyl groups and the carboxyl group on the azide. dg.dk X-ray crystallographic analysis of this compound confirmed that these substituents effectively block one side of the azido group, preventing the approach necessary to form the more sterically crowded 1,5-substituted product. dg.dk

The reactivity in thermal cycloadditions is also influenced by electronic factors. Electron-deficient alkynes, those bearing at least one electron-withdrawing group, can react with azides without a catalyst, even at room temperature in water. researchgate.netresearchgate.net This enhanced reactivity is due to the lowering of the alkyne's LUMO energy, facilitating the cycloaddition. researchgate.net

Staudinger Ligation and Aza-Wittig Reactions

The reaction of azides with phosphines, first reported by Hermann Staudinger in 1919, provides a versatile platform for chemical transformations. chem-station.com This reaction proceeds through an iminophosphorane intermediate, which can be harnessed in Staudinger ligations to form amide bonds or in aza-Wittig reactions to generate imines. chem-station.comwikipedia.org

The Staudinger ligation is a highly chemoselective reaction that occurs between an azide and a phosphine (B1218219) to form an aza-ylide intermediate, which is then trapped to create a stable amide bond. thermofisher.com This method is particularly valuable in bioconjugation as it proceeds under mild, aqueous conditions. acs.org The general mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712). This intermediate then loses a molecule of dinitrogen (N₂) to yield an iminophosphorane (aza-ylide). wikipedia.org In the ligation reaction, this intermediate is intramolecularly trapped by an electrophile, such as an ester, to form a new amide linkage. scispace.com

While specific examples detailing the Staudinger ligation of this compound are not extensively documented in the reviewed literature, the principles can be illustrated by similar structures. For instance, chain transfer agents with related carboxylic acid functionalities, like 2-(dodecylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid, have been functionalized with phosphines to participate in Staudinger ligations for polymer end-group modification. acs.org

The aza-Wittig reaction is analogous to the classical Wittig reaction, where an iminophosphorane reacts with a carbonyl compound, such as an aldehyde or ketone, to produce an imine. wikipedia.orgcommonorganicchemistry.com The iminophosphorane is typically generated in situ from the corresponding azide and a phosphine, like triphenylphosphine (B44618). commonorganicchemistry.com This reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles and other acyclic compounds. researchgate.netthieme-connect.com The scope of the aza-Wittig reaction is broad, extending to reactions with carbon dioxide to form isocyanates and with isocyanates to yield carbodiimides. wikipedia.org

| Reaction Type | Reactants | Intermediate | Product |

| Staudinger Ligation | Azide, Phosphine with an electrophilic trap | Iminophosphorane (Aza-ylide) | Amide |

| Aza-Wittig Reaction | Azide, Phosphine, Carbonyl Compound | Iminophosphorane (Aza-ylide) | Imine |

Reduction of the Azido Group to Amine Functionality

The conversion of an azido group to a primary amine is a fundamental transformation in organic synthesis. The Staudinger reduction offers a mild method for this conversion, avoiding the harsh conditions of some other reduction techniques. wikipedia.org The reaction involves treating the azide with a phosphine, most commonly triphenylphosphine or tributylphosphine. wikipedia.org The initially formed iminophosphorane intermediate is subsequently hydrolyzed with water to yield the desired amine and a phosphine oxide byproduct. wikipedia.org This two-step process is highly efficient for reducing azides to their corresponding amines. wikipedia.org The resulting amine from this compound is 2-amino-2-methylpropanoic acid. nih.govmolport.com

A key advantage of the Staudinger reduction is its chemoselectivity, allowing for the reduction of an azido group in the presence of other sensitive functional groups. This is particularly crucial in the synthesis of complex molecules. For example, in the synthesis of derivatives of the glycosidase inhibitor salacinol, a complex azido compound was successfully reduced to the corresponding primary amine using triphenylphosphine. nih.gov This transformation was achieved without affecting other functional groups within the molecule, highlighting the mild and selective nature of this reduction method. nih.gov Similarly, the selective reduction of one azido group over others in polyazido compounds has been demonstrated using reagents like tin(II) chloride, which can selectively reduce the γ-azido group in 2,4,6-triazidopyridines. rsc.org

| Reagent | Substrate | Product | Key Feature |

| Triphenylphosphine, H₂O | Organic Azide | Primary Amine | Mild and chemoselective reduction |

| Tin(II) Chloride | 2,4,6-Triazidopyridine | 4-Amino-2,6-diazidopyridine | Regioselective reduction |

Other Transformation Pathways Involving the Azido Moiety

Beyond Staudinger-type reactions, the azido group of this compound is a versatile functional handle for other chemical transformations, most notably in cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a prominent example. scispace.comdg.dk

The copper(I)-catalyzed version of this reaction, often termed "click chemistry," is particularly efficient and regiospecific, yielding 1,4-disubstituted triazoles. scispace.comdg.dk this compound has been utilized in such copper(I)-catalyzed cycloadditions on solid-phase supports. scispace.comdg.dkscispace.comresearchgate.net In these reactions, the tertiary alkyl azide reacts efficiently with terminal alkynes, a process that is compatible with solid-phase peptide synthesis. dg.dkscispace.comresearchgate.net The structure of this compound, with its bulky methyl and carboxyl groups, sterically hinders one face of the azido group, which contributes to the high regioselectivity observed even in uncatalyzed thermal reactions, favoring the formation of the 1,4-substituted triazole. dg.dk

Computational Chemistry Studies on Reaction Mechanisms and Transition States

Computational studies, primarily using density functional theory (DFT), have provided significant insights into the mechanisms of the Staudinger and aza-Wittig reactions. researchgate.netubc.canih.govresearchgate.net

For the Staudinger reaction , DFT calculations have explored the potential energy surface, revealing that the reaction typically proceeds through a cis-transition state, which is energetically more favorable than a trans-transition state or a direct one-step pathway. ubc.caresearchgate.net The mechanism involves the initial formation of a phosphazide intermediate, which then eliminates N₂ to form the iminophosphorane. nih.govresearchgate.net The relative energies of the transition states and intermediates are influenced by the substituents on both the phosphine and the azide. ubc.ca Computational models have shown that the decomposition of the aza-ylide intermediate can be the rate-determining step, and the energy barrier for this step is significantly influenced by the surrounding molecular structure and solvent. nih.gov

The aza-Wittig reaction has also been the subject of theoretical investigation. researchgate.netthieme-connect.comsemanticscholar.orgthieme-connect.commdpi.com These studies confirm that the reaction is a two-step process involving a [2+2] cycloaddition to form a four-membered oxazaphosphetane intermediate, followed by a retro-[2+2] cycloaddition to yield the final imine and phosphine oxide products. thieme-connect.comsemanticscholar.org DFT calculations, including those with dispersion corrections (DFT-D), have been used to model the reaction pathway, including the structures of the transition states and intermediates. researchgate.netsemanticscholar.orgmdpi.com These studies show that the reaction is typically strongly exothermic. semanticscholar.orgmdpi.com The inclusion of dispersion corrections in the calculations can provide a more accurate description of the reaction's energetic profile. researchgate.netsemanticscholar.org

| Computational Method | Reaction Studied | Key Findings |

| Density Functional Theory (DFT) | Staudinger Reaction | Prefers a cis-transition state; elucidates the multi-step mechanism involving a phosphazide intermediate. ubc.caresearchgate.net |

| DFT and DFT-D | Aza-Wittig Reaction | Confirms a two-step [2+2] cycloaddition/retro-cycloaddition mechanism; shows the reaction is highly exothermic. researchgate.netsemanticscholar.orgmdpi.com |

Applications of 2 Azido 2 Methylpropanoic Acid in Advanced Organic Synthesis

Building Block for Diverse Complex Molecular Architectures

2-Azido-2-methylpropanoic acid is a key component in the construction of complex molecular architectures, largely due to its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This reaction allows for the efficient and highly specific joining of the azide (B81097) group with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. scispace.comscispace.com This method is exceptionally reliable and tolerant of a wide range of functional groups, enabling the linkage of disparate molecular fragments under mild conditions. researchgate.net

Researchers have successfully used tertiary alkyl azides like this compound to create a variety of complex structures, including peptidomimetics where the triazole ring acts as a stable isostere of a peptide bond. scispace.comresearchgate.net The reaction conditions are fully compatible with solid-phase peptide synthesis, allowing for the incorporation of triazole linkages into peptide backbones or side chains. scispace.comresearchgate.net The ability to create such complex molecules has significant implications in drug discovery and materials science, where precise control over molecular structure is paramount. researchgate.net The X-ray crystal structure of this compound has been solved, providing valuable structural information about the 1,3-dipole that participates in these powerful cycloaddition reactions. scispace.comscispace.comresearchgate.net

Synthesis of Nitrogen-Containing Heterocyclic Systems

The azide functionality of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems. The most prominent example is the formation of 1,2,3-triazoles through the CuAAC reaction. scispace.comacs.org This cycloaddition is one of the most important methods for synthesizing 1H- scispace.comCurrent time information in Bangalore, IN.nih.gov-triazoles, providing a regiospecific route to these important heterocyclic structures. scispace.comresearchgate.net

Beyond triazoles, derivatives of azido (B1232118) acids are employed in the synthesis of other complex heterocycles. For instance, a conceptually related compound, (S)-2-azido-3-phenylpropanoic acid, has been used as a key component in a multi-step synthesis of 1,4-benzodiazepines. acs.org In this approach, the azido acid participates in an Ugi four-component reaction, and the resulting product is subsequently cyclized via a Staudinger/aza-Wittig reaction to form the seven-membered benzodiazepine (B76468) ring system. acs.org Furthermore, the use of azides in Ugi-type reactions can also lead to the formation of tetrazoles, another important class of nitrogen-rich heterocycles. nih.govrug.nl

Role in Multicomponent Reactions (e.g., Ugi Four-Component Reaction)

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. tcichemicals.com The Ugi four-component reaction (U-4CR) is a classic MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylaminocarboxamide. tcichemicals.com

While this compound itself can serve as the carboxylic acid component, its derivatives and related α-azido acids have been shown to be effective participants in Ugi-type reactions. acs.org For example, the synthesis of 1,4-benzodiazepine (B1214927) precursors utilizes an α-azido acid in an U-4CR, demonstrating the compound's ability to act as the acid component. acs.org The resulting Ugi adduct contains the azide functionality, which is then used in a subsequent intramolecular cyclization. acs.org This strategy is limited only by the availability of diverse azido acids but showcases an elegant method for rapidly building molecular complexity from simple starting materials. acs.org In a related MCR, the Ugi-tetrazole reaction, an azide anion (from a source like sodium azide) replaces the carboxylic acid component to directly form a tetrazole-containing product. nih.govrug.nl

Generation of Optically Active Compounds and Stereospecific Transformations

While this compound is an achiral molecule, the broader class of α-azido acids includes chiral members that are crucial for the synthesis of optically active compounds. Enantiomerically pure α-azido acids serve as valuable building blocks in stereospecific transformations, where the three-dimensional arrangement of atoms is precisely controlled. chemimpex.com

For example, (R)-2-Azido-3-(Fmoc-amino)propanoic acid is a chiral building block used in peptide synthesis and medicinal chemistry. chemimpex.com Its defined stereochemistry allows for the creation of complex, optically active peptide-based therapeutics and bioconjugates. chemimpex.com Similarly, the synthesis of substituted derivatives of biologically active natural product analogues, such as the glycosidase inhibitor salacinol, involves the stereospecific introduction of an azide group to create specific enantiomers for structure-activity relationship studies. nih.gov The ability to synthesize specific stereoisomers is critical in pharmaceutical research, as different enantiomers of a drug can have vastly different biological activities.

Scaffold for Combinatorial Library Synthesis

A scaffold is a core molecular structure upon which a variety of chemical groups can be attached to create a large collection of related compounds, known as a combinatorial library. google.com this compound and related structures are well-suited for this role due to their bifunctional nature. The carboxylic acid can be used as a handle to attach the scaffold to a solid-phase resin, while the azide group serves as a versatile point for diversification. researchgate.net

Using solid-phase synthesis, the resin-bound scaffold can be reacted with a wide array of different terminal alkynes via the CuAAC reaction. researchgate.net This modular approach allows for the rapid and efficient generation of a large library of triazole-containing compounds. researchgate.net Each compound in the library shares the same core scaffold but differs in the substituent introduced via the alkyne. Such libraries are invaluable tools in drug discovery and materials science, allowing for the high-throughput screening of thousands of compounds for desired biological activities or material properties. researchgate.net This strategy has been used to prepare libraries of glycopeptides for studying carbohydrate-protein interactions and to develop new protein binders. researchgate.netresearchgate.net

Table 1: Summary of Applications and Reaction Types

| Application Area | Key Reaction Type | Product Class / Molecular Architecture |

|---|---|---|

| Complex Architectures | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Peptidotriazoles, Neoglycoconjugates |

| Heterocycle Synthesis | CuAAC; Ugi Reaction + Cyclization | 1,2,3-Triazoles, 1,4-Benzodiazepines, Tetrazoles |

| Multicomponent Reactions | Ugi Four-Component Reaction (U-4CR) | α-Acylaminocarboxamides (as intermediates) |

| Stereospecific Synthesis | Asymmetric Synthesis | Optically Active Peptides, Natural Product Analogues |

| Combinatorial Libraries | Solid-Phase Synthesis, CuAAC | Libraries of Triazole-Containing Compounds |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (S)-2-azido-3-phenylpropanoic acid |

| (R)-2-Azido-3-(Fmoc-amino)propanoic acid |

| 1,2,3-Triazole |

| 1,4-Benzodiazepine |

| Tetrazole |

| Salacinol |

| Sodium azide |

Integration of 2 Azido 2 Methylpropanoic Acid in Bioconjugation and Chemical Biology Methodologies

Bioorthogonal Labeling Strategies for Biological Systems

Bioorthogonal labeling is a powerful strategy for studying biomolecules in their native environment. This approach involves the introduction of a chemical handle, one that is abiotic and non-reactive with biological functionalities, onto a biomolecule of interest. This handle can then be specifically and efficiently reacted with a probe molecule carrying a complementary reactive group. The azide (B81097) group (–N₃) is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and lack of reactivity with endogenous functional groups in biological systems. nih.gov

2-Azido-2-methylpropanoic acid is a bifunctional molecule that can be utilized in bioorthogonal labeling strategies. Its carboxylic acid moiety provides a reactive handle for initial conjugation to biomolecules, typically through the formation of an amide bond with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins). Once installed, the azide group serves as a bioorthogonal handle for subsequent labeling with a probe molecule.

The two primary bioorthogonal reactions involving azides are:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific "click chemistry" reaction forms a stable triazole linkage between an azide and a terminal alkyne. mdpi.com The reaction is typically fast and high-yielding under aqueous conditions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne (B158145), obviating the need for a cytotoxic copper catalyst. This makes it particularly suitable for labeling in living cells and organisms. researchgate.net

By employing this compound, researchers can first attach the azide functionality to a target biomolecule and then use either CuAAC or SPAAC to introduce a variety of probes, such as fluorophores for imaging, affinity tags for purification, or drug molecules for targeted delivery.

Functionalization of Biomolecules

The functionalization of biomolecules with exogenous molecules provides a means to study their function, track their localization, and develop new therapeutic and diagnostic agents. This compound serves as a valuable reagent for this purpose, enabling the introduction of an azide handle for subsequent bioorthogonal modifications.

Peptide and Protein Modification via Azide-Alkyne Cycloaddition

The modification of peptides and proteins is crucial for understanding their biological roles and for the development of protein-based therapeutics. The azide-alkyne cycloaddition reaction is a widely used method for the precise and efficient modification of these biomolecules. mdpi.com

The general strategy involves the following steps:

Introduction of the Azide: this compound can be coupled to a peptide or protein. The carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines on the protein, such as the ε-amino group of lysine residues or the N-terminal amine.

Azide-Alkyne Cycloaddition: The azide-modified peptide or protein is then reacted with an alkyne-containing molecule of interest. This could be a fluorescent dye, a polyethylene glycol (PEG) chain to improve solubility and circulation time, a cytotoxic drug to create an antibody-drug conjugate, or another biomolecule.

This approach allows for the site-specific modification of proteins, provided that a reactive amine is available at the desired location. The resulting triazole linkage is highly stable under physiological conditions. For instance, 2-azidoacrylates have been used for the site-specific dual functionalization of cysteine residues in peptides and proteins, where the azide is subsequently used for an azide-alkyne cycloaddition. ntu.edu.sg

Nucleic Acid Derivatization and RNA Labeling

The ability to label and modify nucleic acids is essential for studying their roles in gene expression, regulation, and cellular localization. While direct incorporation of azido-modified nucleosides during synthesis is a common method, a molecule like this compound could be used for post-synthetic modification of nucleic acids that have been functionalized with a reactive amine.

For example, an amino-modified oligonucleotide could be reacted with activated this compound to introduce the azide handle. This azide-labeled nucleic acid could then be conjugated to various probes using click chemistry. This is particularly useful for attaching fluorophores for in situ hybridization studies or affinity tags for pull-down assays. A notable application in this area is the use of 2'-azido modified RNA, which serves as a versatile tool for chemical biology, allowing for efficient fluorescent labeling via click reactions. nih.gov The introduction of azide groups into RNA can be achieved through various methods, including the use of diazotransfer reactions on 2'-amino precursors. nih.gov

Carbohydrate Conjugation and Glycoconjugate Synthesis

Carbohydrates play vital roles in numerous biological processes, and the synthesis of glycoconjugates is key to understanding and manipulating these functions. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for creating these complex molecules. nih.gov

This compound can be used to introduce an azide functionality onto a carbohydrate that has a free amine group. Alternatively, and more commonly, azido-functionalized carbohydrates are synthesized and then reacted with alkyne-modified biomolecules. nih.gov The azide group can be introduced at various positions on the sugar ring, allowing for the creation of diverse glycoconjugates. These can be used to study carbohydrate-protein interactions, develop carbohydrate-based vaccines, or create targeted drug delivery systems.

Development of Chemical Probes for Biological Studies

Chemical probes are small molecules designed to study and manipulate biological processes. The azide group is a valuable component in the design of such probes, often serving as a bioorthogonal handle to report on the probe's interaction with its target.

This compound can be incorporated into the structure of a chemical probe. For example, it could be attached to a known enzyme inhibitor. The resulting azido-functionalized inhibitor could then be used in activity-based protein profiling (ABPP) experiments. After the probe has bound to its target enzyme in a complex biological sample, an alkyne-functionalized reporter tag (e.g., a fluorophore or biotin) can be attached via click chemistry, allowing for the visualization or enrichment of the target enzyme. The azido (B1232118) group itself has been utilized as an infrared probe to study biomolecular dynamics due to its unique vibrational signature. nih.gov

Design of Biocompatible Linkers and Tags

Biocompatible linkers are essential components in the construction of bioconjugates, connecting the biomolecule to the molecule of interest without perturbing the function of either component. The triazole ring formed from the azide-alkyne cycloaddition is an excellent linker as it is chemically stable, uncharged at physiological pH, and mimics the geometry of a peptide bond.

This compound can serve as a building block for the creation of such linkers. The carboxylic acid provides a point of attachment to one molecule, while the azide allows for the "clicking" on of a second, alkyne-modified molecule. The methyl groups on the carbon atom adjacent to the azide may provide steric hindrance that could influence the rate of the cycloaddition reaction. The design of multifunctional bio-orthogonal linkers is an active area of research, with molecules being developed that incorporate cleavable moieties alongside the azide and alkyne groups to allow for the release of the conjugated cargo under specific conditions. mdpi.com

Contributions of 2 Azido 2 Methylpropanoic Acid to Polymer and Materials Science

Functional Monomer in Controlled Polymerization Techniques

2-Azido-2-methylpropanoic acid is a versatile bifunctional molecule that holds significant potential in the realm of controlled polymerization. Its structure, featuring both a carboxylic acid and an azide (B81097) group, allows for its incorporation into polymer chains, imparting valuable reactivity for subsequent modifications. While direct polymerization of this compound as a primary monomer is not extensively documented, its functional groups make it an ideal candidate for creating specialized initiators and chain transfer agents for techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersity. The core of this method lies in the use of a chain transfer agent (CTA). While this compound itself is not a CTA, it serves as a valuable precursor for the synthesis of azide-functionalized CTAs.

By reacting the carboxylic acid group of this compound with a suitable thiol-containing compound, a new CTA can be formed. This resulting RAFT agent would possess a terminal azide group. For instance, a similar compound, 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid 3-azido-1-propanol ester, has been utilized as an azide-functionalized CTA in RAFT polymerization. acs.orgrsc.org The presence of the azide moiety on the CTA allows for the synthesis of polymers with an azide group at one of their chain ends. This terminal azide group is then readily available for post-polymerization modification via click chemistry.

The general mechanism for RAFT polymerization involves a series of addition-fragmentation equilibria, allowing for the controlled growth of polymer chains. nih.govnih.gov By employing an azide-functionalized CTA derived from this compound, polymers with a reactive azide terminus can be precisely synthesized, opening up a wide range of possibilities for creating advanced polymer architectures. nih.govnih.gov

Key Features of Azide-Functionalized RAFT Polymerization:

| Feature | Description |

| Control | Precise control over polymer molecular weight and distribution. |

| Functionality | Introduction of a terminal azide group for further reactions. |

| Versatility | Applicable to a wide range of monomers. |

| Architecture | Enables the synthesis of block copolymers and other complex structures. |

Atom Transfer Radical Polymerization (ATRP)

ATRP is another widely used controlled radical polymerization technique that enables the synthesis of well-defined polymers. sigmaaldrich.compeptide.com A key component in ATRP is the initiator, which is typically an alkyl halide. This compound can be chemically modified to serve as a precursor for an azide-functionalized ATRP initiator.

For example, the carboxylic acid group can be esterified with a molecule containing a bromine or chlorine atom, such as 2-bromoethanol. This would result in an initiator molecule with a terminal azide group. A structurally similar initiator, 2-bromo-2-methylpropionic acid 3-azidopropyl ester, has been successfully used in ATRP to synthesize polymers with a terminal azide functionality. researchgate.net

The use of such an initiator in an ATRP reaction allows for the growth of polymer chains with an azide group at the initiating end. This terminal azide can then be used for subsequent "click" reactions to attach other molecules or polymers. The ability to introduce a specific functional group at the chain end with high fidelity is a significant advantage of ATRP. nih.govacs.org

Advantages of Using Azide-Functionalized ATRP Initiators:

| Advantage | Description |

| End-Group Control | Precise placement of an azide group at the polymer chain terminus. |

| Purity | High degree of end-group functionality. |

| Versatility | Compatible with a variety of monomers. |

| Advanced Materials | Facilitates the synthesis of block copolymers, star polymers, and polymer brushes. |

Post-Polymerization Modification via Click Chemistry

The azide group of this compound is a key functional handle for post-polymerization modification, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.comresearchgate.netnih.gov This reaction is highly efficient, specific, and can be performed under mild conditions, making it ideal for modifying complex polymer structures without affecting other functional groups. sigmaaldrich.comresearchgate.net

Polymers that have incorporated this compound, either as a comonomer or at the chain ends via functionalized initiators or CTAs, possess pendant or terminal azide groups. These azide-functionalized polymers can be readily reacted with a wide variety of alkyne-containing molecules to create new materials with tailored properties.

Applications of Click Chemistry in Post-Polymerization Modification:

| Application | Description |

| Bioconjugation | Attachment of peptides, proteins, or carbohydrates to create biocompatible materials. |

| Surface Grafting | Grafting polymers onto surfaces to alter their properties. |

| Crosslinking | Formation of polymer networks and hydrogels. |

| Dendrimer Synthesis | Building complex, branched polymer architectures. acs.orgacs.org |

| Fluorescent Labeling | Attaching fluorescent dyes for imaging and sensing applications. |

For example, a polymer with pendant azide groups can be crosslinked by adding a molecule with two or more alkyne groups, leading to the formation of a hydrogel. Similarly, a bioactive molecule with an alkyne handle can be "clicked" onto the polymer backbone to create a material for drug delivery or tissue engineering applications.

Surface Functionalization of Materials and Nanomaterials

The functional groups of this compound make it a valuable tool for the surface modification of a wide range of materials and nanomaterials. scholaris.canih.gov The carboxylic acid group can be used to anchor the molecule to a surface through covalent bonding or strong adsorption, while the azide group provides a reactive site for subsequent functionalization via click chemistry. researchgate.net

This two-step approach allows for the creation of surfaces with precisely controlled chemical properties. First, the material is treated with this compound, resulting in a surface decorated with azide groups. In the second step, any alkyne-containing molecule of interest can be attached to the surface through a CuAAC reaction.

Examples of Surface Functionalization Applications:

| Material | Application |

| Silica Nanoparticles | Introduction of targeting ligands for biomedical applications. |

| Gold Surfaces | Creation of biosensors and diagnostic devices. |

| Polymer Films | Modification of surface wettability and biocompatibility. yale.edu |

| Carbon Nanotubes | Improvement of dispersibility and compatibility with polymer matrices. |

This method of surface functionalization is highly versatile and has been used to attach a wide variety of molecules to surfaces, including fluorescent dyes, catalysts, and biomolecules.

Synthesis of Responsive Polymeric Systems and Smart Materials

Stimuli-responsive polymers, or "smart materials," are polymers that undergo a significant change in their properties in response to a small change in their environment, such as pH, temperature, or light. researchgate.netbenicewiczgroup.commdpi.commdpi.commdpi.com The presence of the carboxylic acid group in this compound provides a handle for creating pH-responsive polymeric systems.

When this compound is incorporated into a polymer chain, the carboxylic acid groups can be protonated or deprotonated depending on the pH of the surrounding medium. This change in ionization state can lead to a variety of responses, including:

Changes in Solubility: The polymer may be soluble at high pH (when the carboxylic acid is deprotonated and charged) and insoluble at low pH (when it is protonated and neutral).

Swelling/Shrinking of Hydrogels: In a crosslinked hydrogel, the change in charge repulsion between the polymer chains can cause the gel to swell or shrink in response to pH changes.

Conformational Changes: The polymer chains may adopt different conformations in response to pH, which can affect their properties.

While specific studies detailing the use of this compound for the synthesis of responsive polymers are not widely available, the principle of using carboxylic acid-containing monomers to impart pH-responsiveness is well-established in polymer science. researchgate.net The additional presence of the azide group provides the advantage of being able to further functionalize these responsive materials using click chemistry.

Development of Functionalized Polymer Supports for Solid-Phase Reactions

Solid-phase synthesis is a powerful technique for the synthesis of peptides, oligonucleotides, and other complex molecules. peptide.comnih.govmdpi.comnih.govnih.govsemanticscholar.org This method involves attaching the growing molecule to an insoluble polymer support, which allows for easy purification by simple filtration and washing. This compound is a valuable building block for the creation of functionalized polymer supports for solid-phase synthesis.

The carboxylic acid group of this compound can be used to attach it to a pre-existing polymer support, such as polystyrene beads functionalized with amino groups. This results in a polymer support decorated with azide functionalities.

In the context of peptide synthesis, the α-azido acid functionality is particularly useful. The azide group serves as a protected form of an amine. During peptide synthesis, the azide can be reduced to an amine at the appropriate step to allow for the coupling of the next amino acid in the sequence. This "azido acid method" provides an alternative to traditional protecting group strategies in solid-phase peptide synthesis. rsc.orgnih.gov

Advantages of Azide-Functionalized Polymer Supports:

| Advantage | Description |

| Orthogonal Chemistry | The azide group is stable to many of the reaction conditions used in peptide synthesis, providing an orthogonal protecting group strategy. |

| Clickable Handle | The azide group can also be used for the on-resin modification of the synthesized peptide via click chemistry. |

| Versatility | The support can be used for the synthesis of a variety of molecules, not just peptides. |

Structural Characterization and Advanced Computational Investigations

X-ray Crystallographic Analysis of 2-Azido-2-methylpropanoic Acid and its Derivatives

In analogous structures, molecules often crystallize in common crystal systems like monoclinic or orthorhombic. For example, studies on related heterocyclic compounds have identified monoclinic systems with space groups such as P2₁/c or C2/c. nih.gov The packing of these molecules within the crystal lattice is stabilized by a network of intermolecular interactions, including hydrogen bonds and van der Waals forces. These interactions dictate the macroscopic properties of the crystal.

The conformation of this compound is largely dictated by the steric hindrance imposed by the quaternary carbon atom. The two methyl groups, the azide (B81097) group, and the carboxylic acid group are all attached to this central carbon, creating a crowded steric environment.

In the solid state, the molecule is expected to adopt a conformation that minimizes steric repulsion between these bulky substituents. The dihedral angles involving the C-N₃ and C-COOH bonds would be optimized to achieve the most stable arrangement. Intramolecular hydrogen bonding between the carboxylic acid proton and one of the nitrogen atoms of the azide group could potentially influence the conformation, although this is less common than intermolecular hydrogen bonding in the crystal lattice. The analysis of oligopeptides rich in α-aminoisobutyric acid, a structural analog of the core of this compound, shows that such sterically hindered residues strongly influence local conformation, often favoring helical structures in larger molecules. nih.gov This intrinsic preference for specific torsion angles is a direct result of the steric environment around the α-carbon.

Advanced Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry in academic research context)

Spectroscopic techniques are indispensable for elucidating the structure of this compound in non-crystalline states and for confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a primary tool for determining the connectivity of atoms in a molecule. researchgate.net For this compound, the ¹H NMR spectrum is expected to be relatively simple. docbrown.info The protons of the two magnetically equivalent methyl groups would appear as a single sharp singlet. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration. In the ¹³C NMR spectrum, distinct signals would be observed for the quaternary α-carbon, the equivalent methyl carbons, and the carbonyl carbon of the carboxylic acid. docbrown.info The chemical shifts provide information about the electronic environment of each nucleus.

| Nucleus | Typical Chemical Shift (δ, ppm) | Signal Multiplicity | Assignment |

| ¹H | 1.5 - 1.7 | Singlet | -C(CH ₃)₂ |

| ¹H | 10 - 13 | Broad Singlet | -COOH |

| ¹³C | ~25 | Singlet | -C(C H₃)₂ |

| ¹³C | ~60-70 | Singlet | C (CH₃)₂ |

| ¹³C | ~175-180 | Singlet | -C OOH |

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying functional groups. The most characteristic absorption for this compound is the strong, sharp peak corresponding to the asymmetric stretching vibration of the azide group (-N₃), which typically appears around 2100-2140 cm⁻¹. nih.govrsc.org The carboxylic acid group gives rise to a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretching band between 1700 and 1725 cm⁻¹. docbrown.info The unique pattern in the fingerprint region (below 1500 cm⁻¹) can be used to confirm the identity of the compound. docbrown.info Studies on azide-labeled biomolecules have highlighted the sensitivity of the azide stretch to the local environment, making it a useful probe for studying molecular dynamics and interactions. rsc.orgchemrxiv.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N₃ Asymmetric Stretch | 2100 - 2140 | Sharp, Strong |

| C=O Stretch (Carbonyl) | 1700 - 1725 | Strong |

Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and formula. researchgate.net In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z 143. Common fragmentation pathways would include the loss of the azide group (N₃, 42 Da) or the carboxylic acid group (COOH, 45 Da). The fragmentation pattern of the parent compound, 2-methylpropanoic acid, shows a characteristic base peak at m/z 43, corresponding to the isopropyl cation [(CH₃)₂CH]⁺. docbrown.infonist.govresearchgate.net A similar fragmentation leading to the [(CH₃)₂C-N₃]⁺ fragment might be expected for the azido (B1232118) derivative.

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 143 | [C₄H₇N₃O₂]⁺ | Molecular Ion |

| 101 | [C₄H₇O₂]⁺ | N₂ |

| 98 | [C₃H₄N₃O]⁺ | COOH |

| 71 | [C₄H₇O]⁺ | N₂, CO |

| 43 | [(CH₃)₂CH]⁺ | N₃, COOH |

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations provide a theoretical framework to understand the structural and electronic properties of molecules, complementing experimental data. rsc.org These computational methods can predict geometries, vibrational frequencies, and reaction pathways.

Density Functional Theory (DFT) is a widely used computational method for studying molecular systems. nih.govmdpi.com Calculations using functionals like B3LYP with basis sets such as 6-311G++(d,p) can be employed to optimize the molecular geometry of this compound. researchgate.netusm.my These calculations can predict bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental values. usm.my

Furthermore, DFT allows for the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and stability of the molecule. usm.my A smaller gap generally implies higher reactivity. The distribution of electron density, calculated through Mulliken atomic charges or Natural Bond Orbital (NBO) analysis, can identify electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. mdpi.commdpi.com

Computational methods are also powerful tools for exploring the conformational landscape of flexible molecules. mdpi.com For this compound, a potential energy surface scan can be performed by systematically rotating the bonds associated with the azide and carboxylic acid groups. This analysis helps identify the lowest energy conformers in the gas phase or in solution (using continuum solvation models). researchgate.net

The nature of intermolecular interactions, such as the hydrogen bonds that would form between two molecules of this compound to create a carboxylic acid dimer, can be investigated computationally. nih.govmdpi.com Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the strength and nature of these interactions based on the topology of the electron density. nih.gov Such analyses reveal that hydrogen bonds in these systems often exhibit partial covalent character. nih.gov

Correlation between Structure and Reactivity

The structure of this compound directly influences its chemical reactivity.